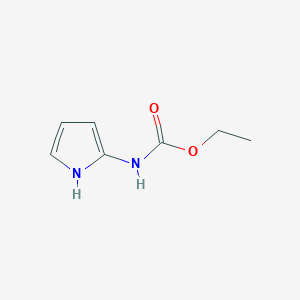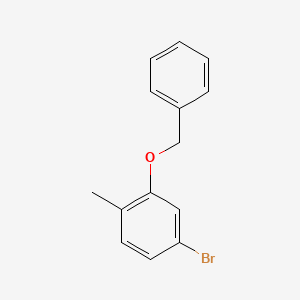![molecular formula C10H6BrClN2 B1532423 5-Bromo-6'-chloro-[2,3']bipyridinyl CAS No. 1187164-12-0](/img/structure/B1532423.png)
5-Bromo-6'-chloro-[2,3']bipyridinyl
Overview
Description
5-Bromo-6’-chloro-[2,3’]bipyridinyl is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Physical And Chemical Properties Analysis
5-Bromo-6’-chloro-[2,3’]bipyridinyl is a solid substance . It has a molecular weight of 231.48 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Research
5-Bromo-6’-Chloro-2,3’-bipyridine has been explored for its potential in creating new antimicrobial agents. Derivatives of bipyridine, such as imidazo[4,5-b]pyridine, have shown promising results in combating bacterial infections . The halogenated nature of this compound may contribute to its bioactivity, making it a valuable scaffold in the development of new antimicrobial drugs.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is used in the preparation of various polyfunctionalized heterocyclic systems, which are crucial in the synthesis of complex organic molecules . Its unique structure allows for the creation of diverse and intricate organic compounds.
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-6’-Chloro-2,3’-bipyridine is utilized as a precursor for biologically active molecules. It has been involved in the synthesis of compounds with potential antitumor activity and the inhibition of kinases, which are important targets in cancer therapy .
Materials Science
The bipyridine derivative is also significant in materials science. It can act as a ligand for catalysts, which are essential in various chemical reactions and industrial processes. Its ability to coordinate with metal centers makes it a valuable component in the development of new materials .
Analytical Chemistry
In analytical chemistry, 5-Bromo-6’-Chloro-2,3’-bipyridine can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for accurate and precise measurements, which are critical in analytical studies .
Environmental Studies
Research into the environmental impact of halogenated compounds includes studying derivatives like 5-Bromo-6’-Chloro-2,3’-bipyridine. Understanding its behavior and breakdown in the environment is crucial for assessing its ecological footprint and potential as an environmentally benign compound .
Biochemistry Research
In biochemistry, this compound’s role is being investigated in the context of biochemical pathways and reactions. Its interactions with enzymes and other biomolecules can provide insights into the design of biochemical assays and the development of diagnostic tools .
Supramolecular Chemistry
Lastly, 5-Bromo-6’-Chloro-2,3’-bipyridine is used in supramolecular chemistry to create complex architectures. Its ability to form stable complexes with metals and other organic molecules is exploited to construct molecular assemblies with specific functions .
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-bromo-2-(6-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVHYCXBVCNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299556 | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6'-chloro-[2,3']bipyridinyl | |
CAS RN |
1187164-12-0 | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)

![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)
![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)

